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Solubility Profile of (R)-Lansoprazole-d4 in Organic Solvents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **(R)-Lansoprazole-d4** in various organic solvents. The data presented herein is crucial for researchers and professionals involved in the formulation, process development, and analytical characterization of this deuterated active pharmaceutical ingredient (API). While specific solubility data for the deuterated analog, **(R)-Lansoprazole-d4**, is limited in publicly available literature, the solubility of its non-deuterated counterpart, Lansoprazole, serves as a reliable surrogate. The substitution of hydrogen with deuterium typically has a minimal impact on the physicochemical properties of a molecule in organic solvents.

Quantitative Solubility Data

The solubility of Lansoprazole, and by close approximation **(R)-Lansoprazole-d4**, has been determined in a range of organic solvents. The following tables summarize the available quantitative data, providing a valuable resource for solvent screening and selection in various stages of drug development.

Table 1: Solubility of Lansoprazole in Common Organic Solvents



Solvent	Chemical Class	Solubility (mg/mL)	Molarity (mM)	Notes
Dimethylformami de (DMF)	Polar Aprotic	≥ 30	≥ 80.34	Saturation not reached
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	≥ 30	≥ 80.34	Hygroscopic; use freshly opened
Ethanol	Polar Protic	~5 - 9	~13.39 - 24.36	[1]
Methanol	Polar Protic	Soluble	-	Stated as a methanol-soluble compound[2]
Acetonitrile	Polar Aprotic	Relatively Low	-	[2]
Dichloromethane	Halogenated	Soluble	-	[3]
Ethyl Acetate	Ester	Relatively Low	-	[2]
Diethyl Ether	Ether	Very Slightly Soluble	-	[3]
Hexane	Non-polar	Practically Insoluble	-	[3]

Note: Data for Lansoprazole is used as a close proxy for **(R)-Lansoprazole-d4**. The molecular weight of Lansoprazole is 369.36 g/mol , while **(R)-Lansoprazole-d4** is approximately 373.39 g/mol . This slight difference in molecular weight should be considered when precise molar concentrations are required.

Table 2: Temperature-Dependent Solubility of Lansoprazole in Various Organic Solvents

A detailed study has reported the mole fraction solubility of Lansoprazole in twelve pure solvents at temperatures ranging from 278.15 K to 318.15 K. The data indicates that the solubility of Lansoprazole increases with rising temperature in all tested solvents[4]. The order of solubility at a given temperature can be a critical factor in solvent selection for crystallization and purification processes.



Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental in pharmaceutical sciences. The "shake-flask" method is a widely accepted and reliable technique for establishing the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility

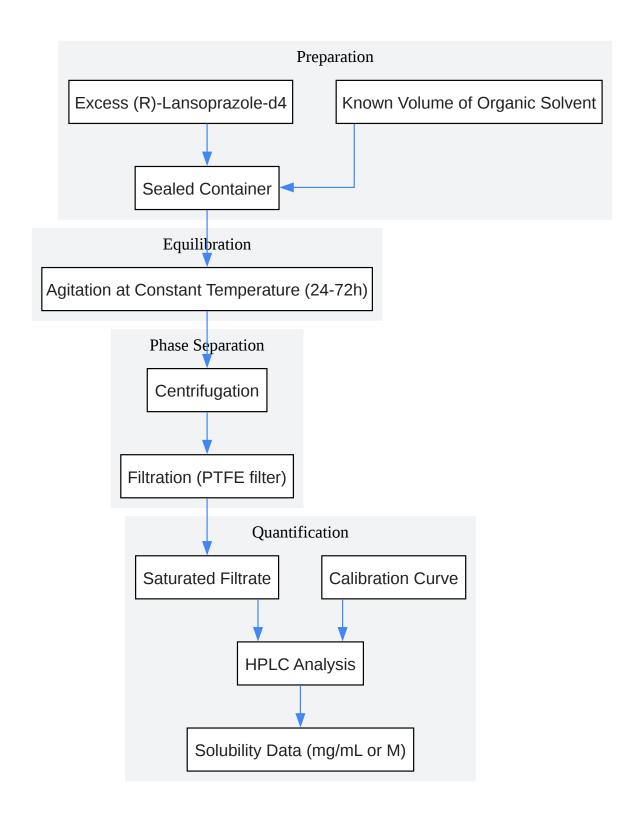
This method involves equilibrating an excess amount of the solid drug in a specific solvent over a defined period until saturation is reached.

Protocol:

- Preparation: Add an excess amount of (R)-Lansoprazole-d4 to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial).
- Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.
- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is commonly done by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE syringe filter).
- Quantification: Analyze the concentration of (R)-Lansoprazole-d4 in the clear, saturated
 filtrate using a validated analytical method, such as High-Performance Liquid
 Chromatography (HPLC) with UV detection. A calibration curve with standards of known
 concentrations is used for accurate quantification.
- Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Below is a graphical representation of the experimental workflow for the shake-flask method.





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Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.

Lansoprazole's Mechanism of Action: A Brief Overview

(R)-Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion[2][3]. It is the R-enantiomer of lansoprazole. As a prodrug, it is activated in the acidic environment of the stomach's parietal cells[5]. The activated form then covalently binds to the H+/K+-ATPase enzyme system (the proton pump), irreversibly inhibiting its function[5][6]. This action is the final step in the pathway of gastric acid production, leading to a sustained reduction in both basal and stimulated acid secretion[6].

The following diagram illustrates the simplified signaling pathway of Lansoprazole's action.



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Caption: Simplified signaling pathway of **(R)-Lansoprazole-d4**'s mechanism of action.

This technical guide serves as a foundational resource for understanding the solubility characteristics of **(R)-Lansoprazole-d4**. The provided data and protocols can aid in the rational design of formulations and manufacturing processes for this important pharmaceutical compound.

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